molecular formula C8H16N2O4 B13737052 Diethyl 1,2-dimethylbicarbamate CAS No. 15429-36-4

Diethyl 1,2-dimethylbicarbamate

Cat. No.: B13737052
CAS No.: 15429-36-4
M. Wt: 204.22 g/mol
InChI Key: LMDVFFHOTJYTLU-UHFFFAOYSA-N
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Description

Diethyl 1,2-dimethylbicarbamate is a synthetic carbamate derivative characterized by its bicarbamate functional groups, where two carbamate moieties are linked via a 1,2-dimethyl backbone. Carbamates are widely studied for their applications in agrochemicals, pharmaceuticals, and coordination chemistry due to their ability to act as ligands or enzyme inhibitors.

Properties

CAS No.

15429-36-4

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl N-[ethoxycarbonyl(methyl)amino]-N-methylcarbamate

InChI

InChI=1S/C8H16N2O4/c1-5-13-7(11)9(3)10(4)8(12)14-6-2/h5-6H2,1-4H3

InChI Key

LMDVFFHOTJYTLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)N(C)C(=O)OCC

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Diethyl 1,2-dimethylbicarbamate can be synthesized through several methods. One common approach involves the reaction of dimethylhydrazine with diethyl carbonate under controlled conditions . This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Diethyl 1,2-dimethylbicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s bicarbamate structure differentiates it from mono-carbamate analogs. For example:

  • Its ester linkages contrast with the carbamate (-NHCOO-) groups in Diethyl 1,2-dimethylbicarbamate, leading to differences in hydrolysis rates and biological activity .
  • Diethyldithiocarbamate (C₅H₁₀NS₂⁻): Contains a dithiocarbamate group (-NCS₂⁻), which forms stable metal complexes. The absence of sulfur in this compound likely reduces its metal-binding affinity but may improve oxidative stability .

Physicochemical Properties

Property This compound* Diethylsuccinate Diethyldithiocarbamate
Molecular Formula C₇H₁₄N₂O₄ C₈H₁₄O₄ C₅H₁₀NS₂⁻
Molecular Weight (g/mol) ~206.2 174.2 162.3
Boiling Point (°C) Not reported ~80 Decomposes at >150
Solubility Likely polar organic solvents Soluble in water, organics Water-soluble (as sodium salt)

*Estimated values based on structural analogs.

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